molecular formula C20H21NO4 B7792914 1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid

1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid

Cat. No.: B7792914
M. Wt: 339.4 g/mol
InChI Key: YQAKHIWLAUJJNY-UHFFFAOYSA-N
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Description

1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid is a complex organic compound that features a piperidine ring, a phenylphenoxy group, and a carboxylic acid moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid typically involves multi-step organic reactions. One common method includes the acylation of piperidine derivatives with 2-(2-phenylphenoxy)acetyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, large-scale purification methods such as distillation and large-scale chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Piperidine derivatives: Compounds like piperine and piperidine-4-carboxylic acid share structural similarities with 1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic Acid.

    Phenylphenoxy derivatives: Compounds such as 2-phenylphenol and 2-(2-phenylphenoxy)acetic acid have similar phenylphenoxy groups.

Uniqueness: this compound is unique due to its combination of a piperidine ring and a phenylphenoxy group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

1-[2-(2-phenylphenoxy)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c22-19(21-12-10-16(11-13-21)20(23)24)14-25-18-9-5-4-8-17(18)15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAKHIWLAUJJNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)COC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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